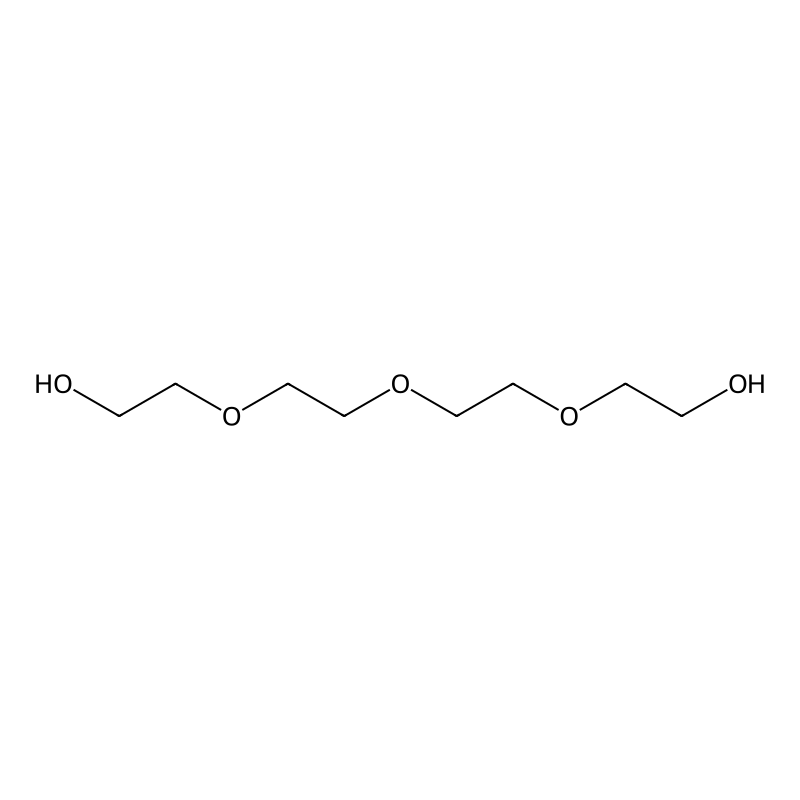

Tetraethylene glycol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in benzene, toluene, or gasoline

Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane

Miscible with methanol

Synonyms

Canonical SMILES

Solvent for Non-Polar Compounds

TEG's high boiling point and low volatility make it a suitable solvent for non-polar compounds that might evaporate readily in other solvents. This allows researchers to study these compounds in solution at higher temperatures. [Source: PubChem - Tetraethylene glycol ]

Component in Synthesis

Due to its chemical structure with multiple hydroxyl groups, TEG can act as a starting material or intermediate in the synthesis of other chemicals relevant to scientific research. However, other glycols with shorter chains are often preferred for this purpose due to cost and reactivity.

Applications in Biotechnology Research

There's emerging research on using TEG in the development of hydrogels. Hydrogels are three-dimensional networks that can hold a significant amount of water and mimic the natural environment of cells. By incorporating TEG into hydrogels, researchers can potentially create improved scaffolds for cell culture and tissue engineering applications. [Source: Sigma-Aldrich - Tetraethylene glycol 99]

Toxicity Studies

Some scientific research focuses on the safety of industrial chemicals. TEG has been used in studies to compare its potential toxicity with shorter-chain ethylene glycols, which can be harmful if ingested. These studies have shown that TEG exhibits lower toxicity than ethylene glycol. [Source: National Institutes of Health - Subacute oral toxicity of tetraethylene glycol and ethylene glycol administered to Wistar rats]

Tetraethylene glycol is a polyether compound with the chemical formula C₈H₁₈O₅, characterized by its four ethylene glycol units linked together. It is a colorless, odorless, and hygroscopic liquid that exhibits low volatility and moderate viscosity. Tetraethylene glycol has a high boiling point of approximately 327-328 °C and is completely miscible with water and many organic solvents . This compound is classified under polyethylene glycols and is known for its stability and versatility in various applications.

- Esterification: Tetraethylene glycol can react with acids to form esters, releasing heat in the process.

- Polymerization: It can initiate the polymerization of isocyanates and epoxides, making it useful in producing polyurethane and epoxy resins.

- Oxidation: Under oxidative conditions, tetraethylene glycol may be converted into shorter glycol molecules or other products such as aldehydes or ketones .

Tetraethylene glycol can be synthesized through several methods:

- Polymerization of Ethylene Oxide: This method involves the ring-opening polymerization of ethylene oxide in the presence of a catalyst to produce tetraethylene glycol.

- Chemical Modification: It can also be derived from lower polyethylene glycols through chemical modification processes that involve hydroxylation or etherification reactions .

Tetraethylene glycol finds a wide array of applications across different industries:

- Industrial Solvent: It serves as a solvent for inks, dyes, and coatings due to its excellent solubilizing properties.

- Plasticizer: In the production of polyester resins, tetraethylene glycol acts as a plasticizer to reduce viscosity and improve material flexibility.

- Chemical Intermediate: It is used as an intermediate in synthesizing other chemicals, including tetraethylene glycol diacrylate, which is utilized in polymer production.

- Lithium-Ion Batteries: The compound plays a role in enhancing battery performance by acting as a solvent or electrolyte component .

Studies on tetraethylene glycol's interactions primarily focus on its behavior as a solvent and its compatibility with various substances. For instance, it has been shown to effectively solubilize polar and non-polar compounds alike, which makes it particularly valuable in extraction processes and chemical formulations. Additionally, research indicates that tetraethylene glycol's addition can enhance the performance of certain materials by improving their resistance to environmental stressors .

Tetraethylene glycol shares structural similarities with other polyethylene glycols but differs significantly in molecular weight and properties. Below is a comparison with similar compounds:

| Compound | Molecular Formula | Boiling Point (°C) | Unique Properties |

|---|---|---|---|

| Diethylene Glycol | C₄H₁₀O₃ | 197 | Lower boiling point; more hygroscopic |

| Triethylene Glycol | C₆H₁₄O₄ | 285 | Higher volatility than tetraethylene glycol |

| Tetraethylene Glycol Dimethyl Ether | C₈H₁₈O₄ | 245 | Polar aprotic solvent; excellent thermal stability |

| Polypropylene Glycol | C₃H₈O | Varies | Non-toxic; used in food applications |

Tetraethylene glycol stands out due to its higher molecular weight and boiling point compared to diethylene and triethylene glycols, making it preferable for high-temperature applications where lower volatility is desired . Additionally, its unique structure allows for greater stability in various chemical environments.

Purity

Physical Description

Liquid

Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB]

Color/Form

Colorless liquid

Colorless to straw-colored liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

327.3 °C

Flash Point

360 °F (182 °C) (Open cup)

Heavy Atom Count

Density

1.1285 g/cu cm at 15 °C

Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C

LogP

Odor

Decomposition

Appearance

Melting Point

-9.4 °C

Storage

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 317 of 374 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 57 of 374 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Cosmetics -> Humectant; Solvent

Methods of Manufacturing

Tetraethylene glycol is prepared commercially by adding ethylene oxide to ethylene glycol, diethylene glycol, or water in the presence of a suitable catalyst.

Diethylene glycol + ethylene oxide (epoxidation)

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Plastics Material and Resin Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Plastics Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Petrochemical Manufacturing

All other Petroleum and Coal Products Manufacturing

Not Known or Reasonably Ascertainable

Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-: ACTIVE

1,2,3-Propanetriol, polymer with 2,4-diisocyanato-1-methylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-methyloxirane and oxirane: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Storage class (TRGS 510): Combustible liquids.

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.